molecular formula C21H25NO2S B3521929 2-[(4-cyclohexylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

2-[(4-cyclohexylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3521929
M. Wt: 355.5 g/mol
InChI Key: KSZBUNYAQKKRMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Cyclohexylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a tetrahydroisoquinoline core substituted with a sulfonyl group attached to a cyclohexylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-cyclohexylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Cyclohexylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

2-[(4-Cyclohexylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-cyclohexylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonyl group can interact with amino acid residues in the active site of enzymes, while the tetrahydroisoquinoline core can provide specificity and affinity for the target .

Comparison with Similar Compounds

Similar Compounds

    Phenyl Sulfonylacetophenone: Similar in having a sulfonyl group attached to an aromatic ring.

    Cyclohexylphenyl Sulfone: Shares the cyclohexylphenyl moiety with a sulfone group.

Uniqueness

2-[(4-Cyclohexylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the tetrahydroisoquinoline core with the sulfonyl and cyclohexylphenyl groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-cyclohexylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2S/c23-25(24,22-15-14-18-8-4-5-9-20(18)16-22)21-12-10-19(11-13-21)17-6-2-1-3-7-17/h4-5,8-13,17H,1-3,6-7,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZBUNYAQKKRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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